molecular formula C8H8INO3 B12956781 3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid

3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid

Katalognummer: B12956781
Molekulargewicht: 293.06 g/mol
InChI-Schlüssel: DISIJIVBSWRVLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyridine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid typically involves the iodination of a pyridine derivative followed by the introduction of a propanoic acid moiety. Common reagents used in the synthesis may include iodine, pyridine, and propanoic acid derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the iodination process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(5-Bromo-2-oxopyridin-1(2H)-yl)propanoic acid
  • 3-(5-Chloro-2-oxopyridin-1(2H)-yl)propanoic acid
  • 3-(5-Fluoro-2-oxopyridin-1(2H)-yl)propanoic acid

Uniqueness

3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom’s size and electron-withdrawing properties can influence the compound’s overall behavior in chemical reactions and biological systems.

Eigenschaften

Molekularformel

C8H8INO3

Molekulargewicht

293.06 g/mol

IUPAC-Name

3-(5-iodo-2-oxopyridin-1-yl)propanoic acid

InChI

InChI=1S/C8H8INO3/c9-6-1-2-7(11)10(5-6)4-3-8(12)13/h1-2,5H,3-4H2,(H,12,13)

InChI-Schlüssel

DISIJIVBSWRVLU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)N(C=C1I)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.